Sulfocostunolide A

説明

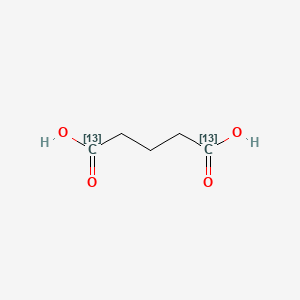

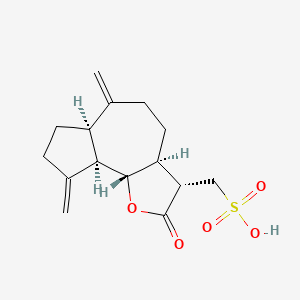

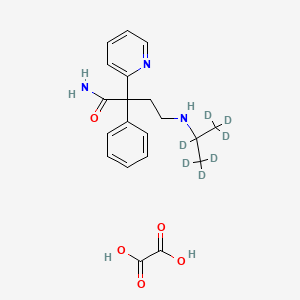

Sulfocostunolide A is a sesquiterpene lactone with an unusual sulfonic acid group. It is isolated from the roots of Saussurea lappa, a plant known for its medicinal properties . The compound has a molecular formula of C15H20O5S and a molecular weight of 312.38 g/mol . This compound is known for its unique chemical structure and potential biological activities.

科学的研究の応用

Sulfocostunolide A has several scientific research applications, including:

作用機序

Target of Action

Sulfocostunolide A is a guaiane-type sesquiterpene lactone with an unusual sulfonic acid group

Biochemical Pathways

Sesquiterpene lactones, in general, are known to interfere with various cellular processes, including the inhibition of transcription factor nf-kb, which plays a crucial role in immune and inflammatory responses .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

Many sesquiterpene lactones are known to have anti-inflammatory, anti-microbial, and anti-cancer effects

Action Environment

It is known that environmental factors can significantly influence the action of many chemical compounds

生化学分析

Biochemical Properties

The biochemical properties of Sulfocostunolide A are not yet fully understood due to limited research. It is known that this compound interacts with various biomolecules in the body. The nature of these interactions is largely dependent on the unique structure of this compound, particularly its unusual sulfonic acid group .

Cellular Effects

Preliminary studies suggest that it may have potential therapeutic applications due to its bioactive properties

準備方法

Synthetic Routes and Reaction Conditions

Sulfocostunolide A can be synthesized through various chemical reactions involving sesquiterpene lactonesThe reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is usually obtained as an oily substance with a density of 1.34±0.1 g/cm³ .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Saussurea lappa. The extraction process includes the use of solvents to isolate the sesquiterpene lactones, followed by purification steps to obtain the pure compound . The roots of Saussurea lappa are known to contain various sesquiterpenoids, including this compound and its epimer, Sulfocostunolide B .

化学反応の分析

Types of Reactions

Sulfocostunolide A undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce oxidized derivatives of the compound, while substitution reactions can introduce new functional groups to the sesquiterpene lactone structure .

類似化合物との比較

Sulfocostunolide A can be compared with other similar compounds, such as:

Sulfocostunolide B: An epimer of this compound, also isolated from the roots of Saussurea lappa.

Dehydrocostus Lactone: A major sesquiterpene lactone found in Saussurea lappa, with a similar chemical structure but lacking the sulfonic acid group.

Dihydrocostunolide: Another sesquiterpene lactone from Saussurea lappa, known for its biological activities.

This compound is unique due to the presence of the sulfonic acid group, which distinguishes it from other sesquiterpene lactones and contributes to its specific biological activities .

特性

IUPAC Name |

[(3S,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSMFDGIKYVJPL-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@H]2[C@@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00780092 | |

| Record name | [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00780092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016983-51-9 | |

| Record name | [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00780092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is unique about the structure of Sulfocostunolide A compared to other guaianolides?

A1: this compound, a guaiane-type sesquiterpene lactone, possesses a unique structural feature: a sulfonic acid group. This differentiates it from other typical guaianolides. This compound was first isolated from the roots of Saussurea lappa [].

Q2: Besides Saussurea lappa, are there other known natural sources of this compound?

A2: While this compound was initially discovered in Saussurea lappa [], research indicates its presence in another plant, Dolomiaea souliei []. This finding suggests potential alternative sources for this unique compound.

Q3: What research gaps currently exist regarding this compound?

A3: While the isolation and structural characterization of this compound have been achieved [, ], there is a significant lack of information regarding its biological activity, mechanism of action, and potential therapeutic applications. Further research is needed to explore these aspects and determine its potential value in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)